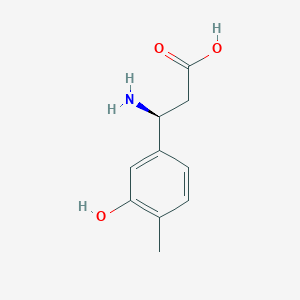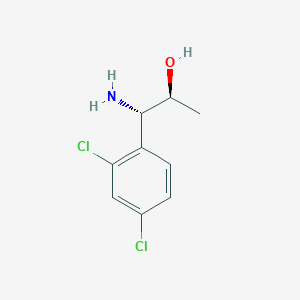
(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-OL backbone, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. The stereochemistry of the compound is denoted by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4-dichlorophenylacetone.
Reduction: The ketone group of 2,4-dichlorophenylacetone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing a chiral catalyst to achieve the desired stereochemistry.
Continuous Flow Reactors: To enhance the efficiency and yield of the synthesis process.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo further reduction to form secondary amines or alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products:
Oxidation: 1-Amino-1-(2,4-dichlorophenyl)propan-2-one.
Reduction: 1-Amino-1-(2,4-dichlorophenyl)propan-2-amine.
Substitution: 1-Amino-1-(2,4-dichlorophenyl)propan-2-thiol.
科学的研究の応用
(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and behavior.
類似化合物との比較
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(2,4-dichlorophenyl)propan-2-one: The oxidized form of the compound.
1-Amino-1-(2,4-dichlorophenyl)propan-2-amine: The reduced form of the compound.
Uniqueness:
Stereochemistry: The (1S,2S) configuration imparts unique biological activity and selectivity.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and interactions.
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
(1S,2S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChIキー |
MXIZFQFWCWXGED-SSDLBLMSSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1)Cl)Cl)N)O |
正規SMILES |
CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


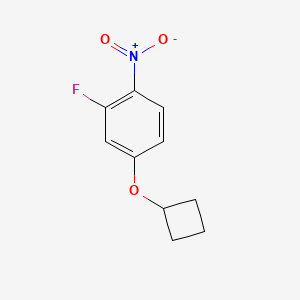
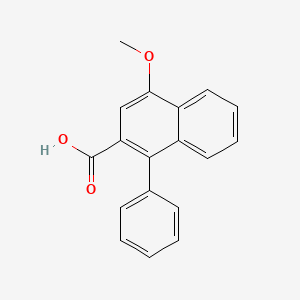
![1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035902.png)

![(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035914.png)
![tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13035917.png)

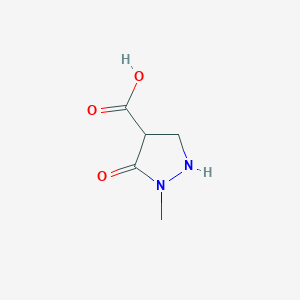
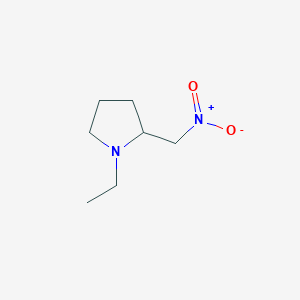
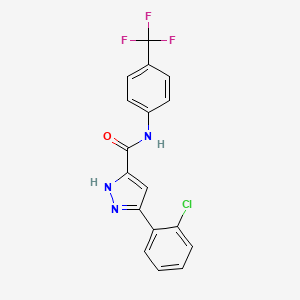
![2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL](/img/structure/B13035956.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde](/img/structure/B13035959.png)
![(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid](/img/structure/B13035964.png)
